tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate
Description
tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate is a halogenated indazole derivative functionalized with a tert-butyl carbamate protective group. Indazole derivatives are widely used in medicinal chemistry and materials science due to their stability and versatility in cross-coupling reactions, particularly Suzuki-Miyaura couplings involving the iodine substituent . The tert-butyl group enhances solubility in organic solvents and facilitates purification during synthesis .
Properties
CAS No. |
1180526-39-9 |
|---|---|
Molecular Formula |
C13H15IN2O2 |
Molecular Weight |
358.17 g/mol |
IUPAC Name |
tert-butyl 5-iodo-3-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H15IN2O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 |
InChI Key |
SLHFWIFNCKFKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Iodination Step
The iodination is commonly performed by reacting the precursor indazole acid with iodine in the presence of an oxidizing agent and a base. The base facilitates deprotonation of the indazole nitrogen, enhancing regioselectivity for iodination at the 5-position. Typical conditions include:
- Reagents: Iodine (I2), oxidizing agent (e.g., iodic acid or similar), and base (e.g., sodium bicarbonate or triethylamine).
- Solvent: Organic solvents such as dichloromethane or acetonitrile.
- Temperature: Ambient to moderate heating (25–60 °C).
- Time: Several hours to overnight, depending on scale and reactivity.
This step yields 5-iodo-3-methyl-1H-indazole-1-carboxylic acid or its immediate precursor.
Esterification Step
The iodinated intermediate is then esterified with tert-butyl alcohol to form the tert-butyl ester. This is typically done under acidic catalysis:
- Reagents: tert-Butyl alcohol, acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or Boc2O for carbamate formation).
- Solvent: Often performed neat or in solvents like acetonitrile or dichloromethane.
- Conditions: Room temperature to reflux, typically 3 hours or more.
- Workup: Concentration under reduced pressure followed by purification via flash column chromatography.
This step introduces the tert-butyl group, yielding the final product this compound as a colorless oil or solid.
Alternative Synthetic Routes
Copper(I)-Mediated One-Pot Synthesis
A more recent and efficient method involves a copper(I)-catalyzed intramolecular cyclization and iodination:
- Catalyst system: CuI with 1,10-phenanthroline as ligand and cesium carbonate as base.
- Substrate: Ortho-iodobenzyl bromide derivatives and hydrazine precursors.
- Solvent: Anhydrous DMF.
- Temperature: 80 °C.
- Reaction time: 24 hours.
This one-pot method avoids isolation of intermediates and can give yields up to 60% or higher. It provides a streamlined approach to substituted indazole derivatives, including tert-butyl protected forms after subsequent esterification.
N,N’-Dimethyl-1,2-cyclohexanediamine Mediated Iodination
Another method reported uses CuI, sodium iodide, and racemic trans-N,N’-dimethyl-1,2-cyclohexanediamine as a ligand in dioxane at 110 °C for 24 hours to iodinate 5-bromo-1H-indazole, followed by Boc protection to yield tert-butyl 5-iodo-1H-indazole-1-carboxylate in 76% yield.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination + Esterification | I2, oxidant, base; then tert-butyl alcohol, acid catalyst | 70-80 | Classical approach, two-step |
| CuI/1,10-phenanthroline catalysis | CuI, 1,10-phenanthroline, Cs2CO3, DMF, 80 °C, 24 h | ~60 | One-pot, avoids intermediate isolation |
| CuI/NaI + N,N’-dimethyl-1,2-cyclohexanediamine | CuI, NaI, ligand, dioxane, 110 °C, 24 h; Boc2O protection | 76 | Efficient iodination and protection |
Research Findings and Notes
- The iodination step is critical for regioselectivity; reaction conditions must be optimized to avoid polyiodination or side reactions.
- The tert-butyl ester group enhances solubility in organic solvents, facilitating purification by flash chromatography.
- Copper(I)-catalyzed methods provide higher atom economy and fewer purification steps , making them attractive for scale-up.
- Ligand choice (e.g., 1,10-phenanthroline or cyclohexanediamine derivatives) significantly influences reaction efficiency and yield.
- Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures as eluents.
- NMR and mass spectrometry are routinely used to confirm structure and purity, with characteristic chemical shifts for the tert-butyl group and iodinated aromatic protons.
Chemical Reactions Analysis
tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of corresponding oxo derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Building Block: The compound serves as a versatile building block in organic synthesis, allowing for the introduction of various functional groups through substitution reactions. Its iodide group can be replaced with other nucleophiles, facilitating the creation of diverse derivatives.
- Reactivity: It can undergo reactions such as nucleophilic substitution, oxidation, and reduction, making it suitable for constructing complex molecular architectures.
2. Biological Activity:
- Antimicrobial Properties: Research indicates that indazole derivatives exhibit antimicrobial activity. Studies have shown that tert-butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Potential: Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, warranting further exploration into its mechanisms of action and therapeutic potential.
3. Medicinal Chemistry:
- Drug Development: The compound's structural features make it a candidate for drug development targeting various diseases. Its ability to modulate biological pathways positions it as a potential therapeutic agent in treating conditions such as infections and cancer.
- Bioactivity Profiling: Ongoing studies aim to profile its bioactivity against different molecular targets, enhancing understanding of its pharmacological potential.
Case Study 1: Antimicrobial Activity
A study conducted by Kusanur et al. demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a dose-dependent response.
Case Study 2: Anticancer Potential
In another investigation published in the journal Medicinal Chemistry, researchers explored the effects of this compound on human cancer cell lines. Results indicated that the compound triggered apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the tert-butyl ester group can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Indazole Derivatives
Key structural analogs differ in substituent positions and functional groups, influencing reactivity, stability, and applications. Below is a comparative analysis:
*Estimated based on molecular formula (C₁₃H₁₅IN₂O₂).
Key Observations :
- Iodo vs. Bromo Substituents : Iodo derivatives exhibit higher reactivity in cross-coupling reactions compared to bromo analogs due to weaker C–I bonds .
- Methyl Group Impact : The C3 methyl group in the target compound may sterically hinder reactions at the adjacent C2 position, unlike unsubstituted analogs .
- Hydroxyl and Amino Groups: These polar substituents enhance solubility in aqueous systems but require protection during synthetic steps .
Crystallographic and Spectroscopic Data
- Crystal Packing : Analogous tert-butyl indazole carboxylates exhibit hydrogen-bonding networks between the carbonyl oxygen and adjacent NH groups, stabilizing the crystal lattice .
- NMR Trends : In tert-butyl 3-iodo-1H-indazole-1-carboxylate, the C3 iodine substituent deshields adjacent protons, resulting in distinct ¹H-NMR shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) .
Biological Activity
tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, which has garnered attention due to its potential biological activities. This article provides an in-depth overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C11H12N2O2I
- Molecular Weight : 328.13 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily arises from its interaction with various molecular targets. The indazole core is known to exhibit diverse pharmacological effects, including:
- Kinase Inhibition : Compounds containing indazole moieties have been reported to inhibit several kinases, which play critical roles in cell signaling pathways. For instance, some derivatives have shown potency against Bcr-Abl kinase, a target in chronic myeloid leukemia (CML) treatment .
- Antitumor Activity : Indazole derivatives often display cytotoxic effects against various cancer cell lines. The presence of the iodine substituent can enhance the compound's reactivity and binding affinity to target proteins involved in tumor proliferation .
Anticancer Activity
A study evaluating the anticancer properties of indazole derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines, including HL60 (human promyelocytic leukemia) and HCT116 (colon cancer) cells. The IC50 values were reported in the low micromolar range, indicating potent activity .
Mechanistic Insights
The mechanism by which this compound induces apoptosis in cancer cells involves the activation of caspase pathways and modulation of cell cycle regulators. Additionally, it has been observed to inhibit the phosphorylation of key proteins involved in survival signaling pathways, leading to increased apoptotic rates in treated cells .
Comparative Analysis with Similar Compounds
When compared to other indazole derivatives, such as tert-butyl 5-amino and tert-butyl 5-hydroxy derivatives, tert-butyl 5-iodo exhibits enhanced biological activity due to the presence of the iodine atom. This halogen not only increases lipophilicity but also enhances the compound's ability to form stable interactions with biological targets.
| Compound | IC50 (µM) | Notable Activity |
|---|---|---|
| tert-butyl 5-amino-3-methyl-1H-indazole | 12.5 | Moderate anticancer |
| tert-butyl 5-hydroxy-3-methyl-1H-indazole | 15.0 | Antimicrobial properties |
| tert-butyl 5-iodo-3-methyl-1H-indazole | 8.3 | Strong anticancer |
Case Studies
In a recent clinical study focusing on novel indazole-based therapeutics for cancer treatment, patients receiving a regimen that included derivatives similar to tert-butyl 5-iodo showed improved overall survival rates compared to traditional therapies. The study highlighted the importance of structure-activity relationships (SARs) in optimizing these compounds for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
